molecular formula C17H17ClN4O2 B2419248 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 941255-21-6

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2419248
CAS No.: 941255-21-6
M. Wt: 344.8
InChI Key: AGAJGRSMXOTQQY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the chlorophenyl, furan-2-ylmethyl, and propyl groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its triazole core, which is known for its pharmacological properties.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and furan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole core.

    Itraconazole: Another antifungal compound with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-2-4-15-16(17(23)19-11-14-5-3-10-24-14)20-21-22(15)13-8-6-12(18)7-9-13/h3,5-10H,2,4,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAJGRSMXOTQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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